molecular formula C15H18ClN3O2S B5877561 2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5877561
M. Wt: 339.8 g/mol
InChI Key: NZYUIPSQPSJFAB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable amide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(2,5-dioxopyrrolidin-1-yl)butanamide
  • (6-methoxy-2-naphthyl)propanamide derivatives

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific structural features, such as the presence of a thiadiazole ring and a chlorophenoxy group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYUIPSQPSJFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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